3-Methyloxetane-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

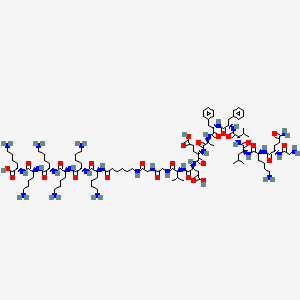

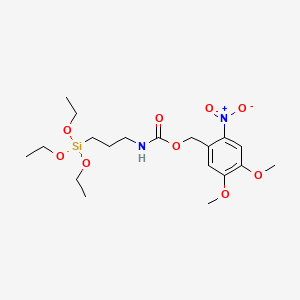

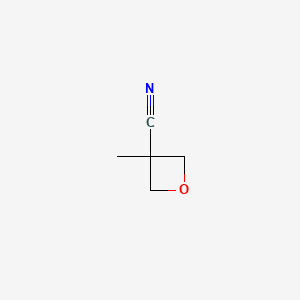

3-Methyloxetane-3-carbonitrile (CAS Number: 170128-14-0) is a chemical compound with the IUPAC name 3-methyl-3-oxetanecarbonitrile . It has a molecular weight of 97.12 g/mol and the following InChI code: 1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3 . This compound is typically stored at a temperature of -10°C .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Oxetanes, the class of compounds to which “3-Methyloxetane-3-carbonitrile” belongs, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .

Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .

-

Medicinal Chemistry : Oxetanes have received increasing interest in medicinal chemistry as attractive polar and low molecular weight motifs . The application of oxetanes as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups has been demonstrated to often improve chemical properties of target molecules for drug discovery purposes .

-

Synthesis of New Oxetane Derivatives : Numerous studies have been conducted into the synthesis of new oxetane derivatives . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .

-

Ring-Opening Reactions : Oxetanes are known for their propensity to undergo ring-opening reactions . These reactions are used in various synthetic processes, contributing to the creation of a wide range of chemical compounds .

-

Functionalization of Intact Oxetane Derivatives : Oxetane derivatives can be functionalized through metalated and radical intermediates . This allows for the creation of a variety of complex structures, expanding the potential applications of these compounds .

-

Synthesis and Reactivity of 2-Methyleneoxetanes : 2-Methyleneoxetanes, a type of oxetane derivative, have been studied for their synthesis and reactivity . These compounds have unique properties that make them useful in various chemical reactions .

-

Ring-Expansion Reactions : Oxetanes can undergo ring-expansion reactions . These reactions can be used to create larger cyclic compounds, which have a wide range of applications in chemistry .

-

Cyclization through C−O Bond Formation : This includes intramolecular etherification, epoxide ring opening/ring closing, synthesis of oxetanes from sugar derivatives, synthesis of oxetane-containing nucleoside analogues, and oxetane synthesis through electrophilic halocyclization of alcohols .

-

[2+2] and Formal [2+2] Cycloadditions : This includes Paterno−Büchi [2+2] photocycloaddition and formal [2+2] cycloadditions .

-

Synthesis of Oxetane Derivatives from Oxetane-Containing Building Blocks : This includes Carreira’s oxetan-3-one, cross-coupling of oxetane building blocks, and applications in medicinal chemistry .

-

Functionalization of Intact Oxetane Derivatives through Metalated and Radical Intermediates : This involves the creation of a variety of complex structures .

-

Synthesis and Reactivity of 2-Methyleneoxetanes : This includes the synthesis of 2-methyleneoxetanes and the study of their reactivity .

-

Ring-Opening and Ring-Expansion Reactions of Oxetanes : This includes intramolecular ring opening, enantioselective ring opening, ring opening of oxetan-3-one derivatives, and ring-expansion reactions of oxetanes .

Eigenschaften

IUPAC Name |

3-methyloxetane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLDEOHYZQLQRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyloxetane-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride](/img/structure/B573593.png)

![7-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573594.png)